3-[4-methoxy-3-(phenoxymethyl)phenyl]prop-2-enoic acid
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Overview
Description
3-[4-methoxy-3-(phenoxymethyl)phenyl]prop-2-enoic acid is an organic compound that belongs to the class of cinnamic acids This compound is characterized by the presence of a methoxy group and a phenoxymethyl group attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-methoxy-3-(phenoxymethyl)phenyl]prop-2-enoic acid can be achieved through several synthetic routes. One common method involves the condensation of vanillin with malonic acid in the presence of a base such as aniline. This reaction typically requires a long reaction time and may result in low yields . Another method involves the use of Cu(I)CN and tert-butylhypohalite, which provides better yields and involves simpler work-up procedures .
Industrial Production Methods
Industrial production of this compound may involve the optimization of the aforementioned synthetic routes to achieve higher yields and cost-effectiveness. The use of microwave-assisted organic synthesis has also been explored to reduce reaction times, although the results have not been very encouraging .
Chemical Reactions Analysis
Types of Reactions
3-[4-methoxy-3-(phenoxymethyl)phenyl]prop-2-enoic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or aldehydes.
Scientific Research Applications
3-[4-methoxy-3-(phenoxymethyl)phenyl]prop-2-enoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-[4-methoxy-3-(phenoxymethyl)phenyl]prop-2-enoic acid involves its interaction with molecular targets and pathways within cells. The compound is known to exert its effects by neutralizing reactive oxygen species (ROS), which can lead to the destruction of cancer cells through pro-apoptotic effects . Additionally, it may inhibit the replication of certain viruses and reduce the levels of low-density lipoprotein cholesterol (LDL-C) in humans .
Comparison with Similar Compounds
Similar Compounds
Ferulic Acid:
Cinnamic Acid: 4-hydroxy-3-methoxycinnamic acid is another similar compound that shares structural similarities and exhibits comparable biological activities.
Uniqueness
3-[4-methoxy-3-(phenoxymethyl)phenyl]prop-2-enoic acid is unique due to the presence of the phenoxymethyl group, which may enhance its biological activity and provide additional functionalization sites for further chemical modifications
Properties
Molecular Formula |
C17H16O4 |
---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
3-[4-methoxy-3-(phenoxymethyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C17H16O4/c1-20-16-9-7-13(8-10-17(18)19)11-14(16)12-21-15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,18,19) |
InChI Key |
PJOWRUHHQOQDQD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)COC2=CC=CC=C2 |
Origin of Product |
United States |
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